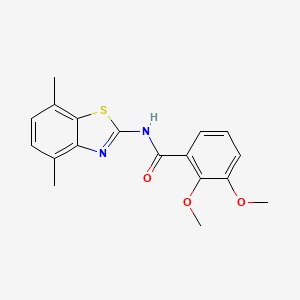

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a benzothiazole-derived benzamide compound characterized by a 4,7-dimethyl-substituted benzothiazole core linked to a 2,3-dimethoxybenzamide moiety. Benzothiazoles are heterocyclic systems known for their diverse biological and material science applications, including enzyme inhibition, luminescence, and catalytic activity . The dimethyl and dimethoxy substituents on the benzothiazole and benzamide rings, respectively, influence electronic properties, solubility, and intermolecular interactions, making this compound a candidate for targeted studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-8-9-11(2)16-14(10)19-18(24-16)20-17(21)12-6-5-7-13(22-3)15(12)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVZEFPFORHMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Substitution Reactions: The dimethyl and dimethoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and 2,3-dimethoxybenzoic acid. This can be accomplished using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound belongs to a broader class of benzamide-heterocycle hybrids. Below is a comparative analysis with structurally or functionally related compounds:

Analysis:

Benzothiazole vs. Benzothiadiazole :

- The benzothiazole core in the target compound differs from benzothiadiazole () by replacing one nitrogen atom with sulfur. This structural distinction enhances electron-withdrawing capacity in benzothiadiazoles, improving luminescent properties . In contrast, benzothiazoles like the target compound may exhibit stronger π-π stacking due to the sulfur atom’s polarizability.

- Thermal stability: Benzothiadiazoles (e.g., 4,7-diphenylethynyl derivatives) show high thermal stability (decomposition >250°C) due to extended conjugation, whereas dimethyl-substituted benzothiazoles may exhibit lower stability .

Benzamide Derivatives: The 2,3-dimethoxybenzamide group in the target compound shares similarities with the dimethoxy-substituted benzamide in . The methoxy groups enhance solubility in polar solvents and influence binding affinity in enzyme interactions .

Synthetic Pathways: The synthesis of benzothiazole derivatives typically involves cyclization of thioamide precursors or coupling reactions, whereas benzothiadiazoles often require oxidative cyclization of diamines with sulfur donors . The dimethoxybenzamide moiety (as in ) is commonly introduced via amidation of 2,3-dimethoxybenzoic acid derivatives, a strategy applicable to the target compound .

Solubility and Reactivity:

- The 2,3-dimethoxy groups increase hydrophilicity compared to non-substituted benzamides, as observed in related compounds (e.g., logP reduction by ~0.5 units) .

- The 4,7-dimethyl groups on the benzothiazole may sterically hinder interactions with enzymes, contrasting with unsubstituted benzothiazoles that exhibit stronger binding to kinases .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

- Molecular Formula: C18H18N2O3S

- Molar Mass: 342.41 g/mol

- CAS Number: 839691-53-1

The compound features a benzothiazole moiety and dimethoxy substitutions, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4,7-dimethyl-1,3-benzothiazole with 2,3-dimethoxybenzoyl chloride under appropriate conditions. The process includes:

- Formation of the amide bond through nucleophilic substitution.

- Purification via recrystallization or chromatography to obtain the final product in high purity.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism appears to involve:

- Induction of apoptosis through the activation of caspase pathways.

- Inhibition of cell cycle progression at the G2/M phase.

Antibacterial Activity

The compound exhibits significant antibacterial activity against various strains of bacteria. Research indicates that it disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been shown to reduce inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound binds to active sites on enzymes critical for bacterial survival and tumor growth.

- DNA Interaction: Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have explored the efficacy of this compound in various models:

- Breast Cancer Model: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in mice compared to control groups.

- Bacterial Infection Model: In a rat model of bacterial infection caused by Staphylococcus aureus, administration of the compound led to a marked decrease in bacterial load and inflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.